

Triisopropylsilanethiol synonyms and alternative names like TIPS-SH

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Compound of Interest

Compound Name: *Triisopropylsilanethiol*

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An In-depth Technical Guide to Triisopropylsilanethiol (TIPS-SH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylsilanethiol, commonly abbreviated as TIPS-SH, is a sterically hindered organosilicon thiol that has emerged as a versatile reagent in modern organic synthesis. Its unique properties make it a valuable tool in a range of chemical transformations, from nucleophilic substitution to radical reactions. This guide provides a comprehensive overview of **Triisopropylsilanethiol**, including its nomenclature, chemical and physical properties, synthesis, and key applications with detailed experimental protocols.

Synonyms and Alternative Names

Triisopropylsilanethiol is known by several names in chemical literature and supplier catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

- TIPS-SH
- Triisopropylsilylthiol

- 1,1,1-Tris(1-methylethyl)silanethiol
- tris(propan-2-yl)silanethiol[1]
- tri(propan-2-yl)-sulfanylsilane[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of **Triisopropylsilanethiol** is presented in Table 1. This data is essential for its safe handling, storage, and use in experimental setups.

Property	Value	Reference
CAS Number	156275-96-6	[1][2]
Molecular Formula	C ₉ H ₂₂ SSi	[1][2]
Molecular Weight	190.42 g/mol	[1][2]
Appearance	Colorless liquid	[3]
Boiling Point	70-75 °C at 2 mmHg	[2][3]
Density	0.887 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.479	[2]
Flash Point	171 °F (77 °C) - closed cup	[2]
Solubility	Soluble in most organic solvents	[3]

Synthesis of Triisopropylsilanethiol

Triisopropylsilanethiol can be synthesized in high yield from the reaction of triisopropylsilyl chloride (TIPSCl) with a source of hydrosulfide, such as lithium hydrosulfide (LiSH).[3]

Experimental Protocol: Synthesis of Triisopropylsilanethiol

This protocol describes the preparation of **Triisopropylsilanethiol** from triisopropylsilyl chloride and lithium hydrosulfide, which can be generated in situ from hydrogen sulfide and n-butyllithium.

Materials:

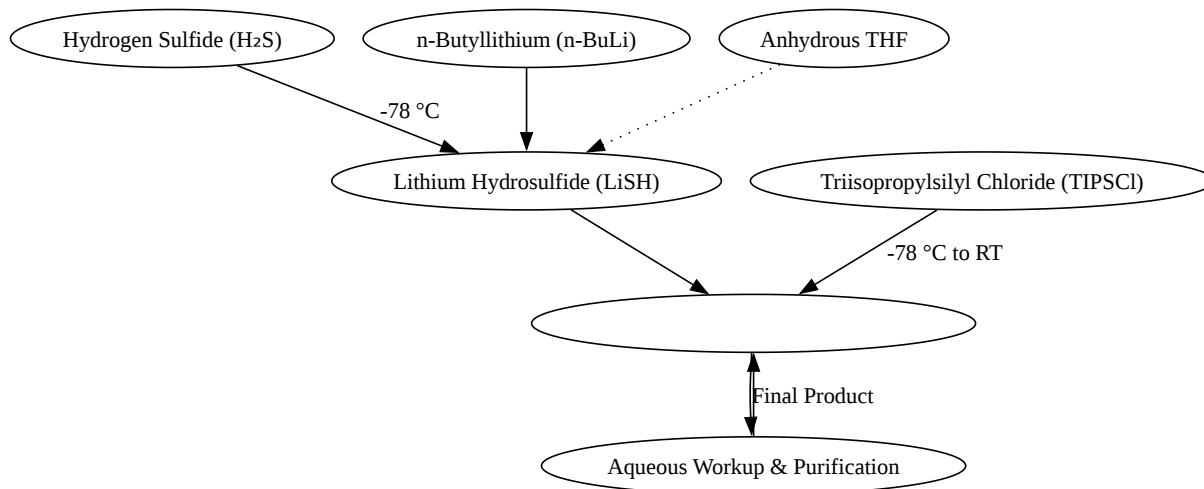
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Hydrogen sulfide (H₂S) gas
- Triisopropylsilyl chloride (TIPSCI)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, dropping funnel, gas inlet tube, magnetic stirrer, and other standard glassware
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a septum under an inert atmosphere.
- Add anhydrous THF to the flask and cool the flask to -78 °C using a dry ice/acetone bath.
- Slowly bubble H₂S gas through the stirred THF for a predetermined time to achieve a desired concentration. Alternatively, a solution of LiSH in THF can be prepared separately and titrated.
- To this solution, add one equivalent of n-BuLi dropwise via the dropping funnel, maintaining the temperature at -78 °C. This in situ generation of lithium hydrosulfide should result in a

clear solution.

- Slowly add one equivalent of triisopropylsilyl chloride (TIPSCl) to the reaction mixture.
- Allow the reaction to stir at $-78\text{ }^{\circ}\text{C}$ for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **Triisopropylsilanethiol** by vacuum distillation to yield a colorless liquid.



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*Synthesis of **Triisopropylsilanethiol** from H_2S and $TIPSCl$.*

Applications in Organic Synthesis

Triisopropylsilanethiol is a versatile reagent with several important applications in organic synthesis.

Nucleophilic Thiolating Agent

TIPS-SH serves as a convenient, less hazardous synthetic equivalent of hydrogen sulfide for the introduction of a thiol group.[3] It can be used to prepare alkanethiols and unsymmetrical dialkyl sulfides.

Polarity-Reversal Catalyst in Radical Reactions

In the presence of a silane such as triethylsilane, **Triisopropylsilanethiol** acts as a polarity-reversal catalyst for the radical reduction of alkyl halides.[3] The thiol facilitates the hydrogen atom transfer from the silane to the alkyl radical.

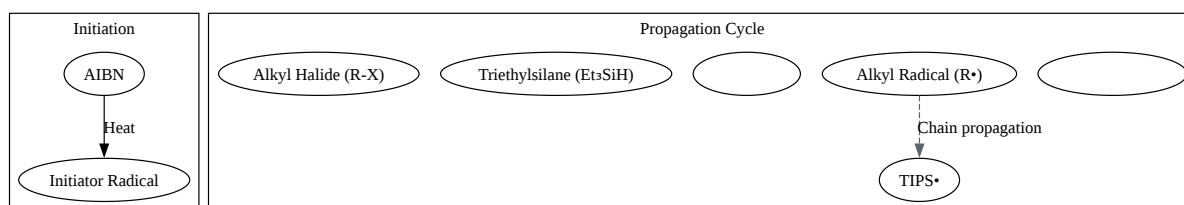
This protocol describes a general procedure for the reduction of an alkyl halide using triethylsilane and a catalytic amount of **Triisopropylsilanethiol**.

Materials:

- Alkyl halide (e.g., 1-bromooctane)
- Triethylsilane (Et_3SiH)
- **Triisopropylsilanethiol** (TIPS-SH)
- Radical initiator (e.g., AIBN - azobisisobutyronitrile)
- Anhydrous toluene or benzene
- Standard glassware for inert atmosphere reactions

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkyl halide (1.0 eq) in anhydrous toluene.
- Add triethylsilane (1.2 eq) and **Triisopropylsilanethiol** (0.1 eq) to the solution.
- Add the radical initiator AIBN (0.05 eq).
- Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the corresponding alkane.



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Polarity-reversal catalysis in radical reduction.

Palladium-Catalyzed Cross-Coupling Reactions

The potassium salt of **Triisopropylsilanethiol** (KSTIPS) is a useful nucleophile in palladium-catalyzed cross-coupling reactions with vinyl and aryl halides to form silyl sulfides. These can be subsequently converted to thiols or unsymmetrical sulfides.[3]

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with potassium **triisopropylsilanethiolate**.

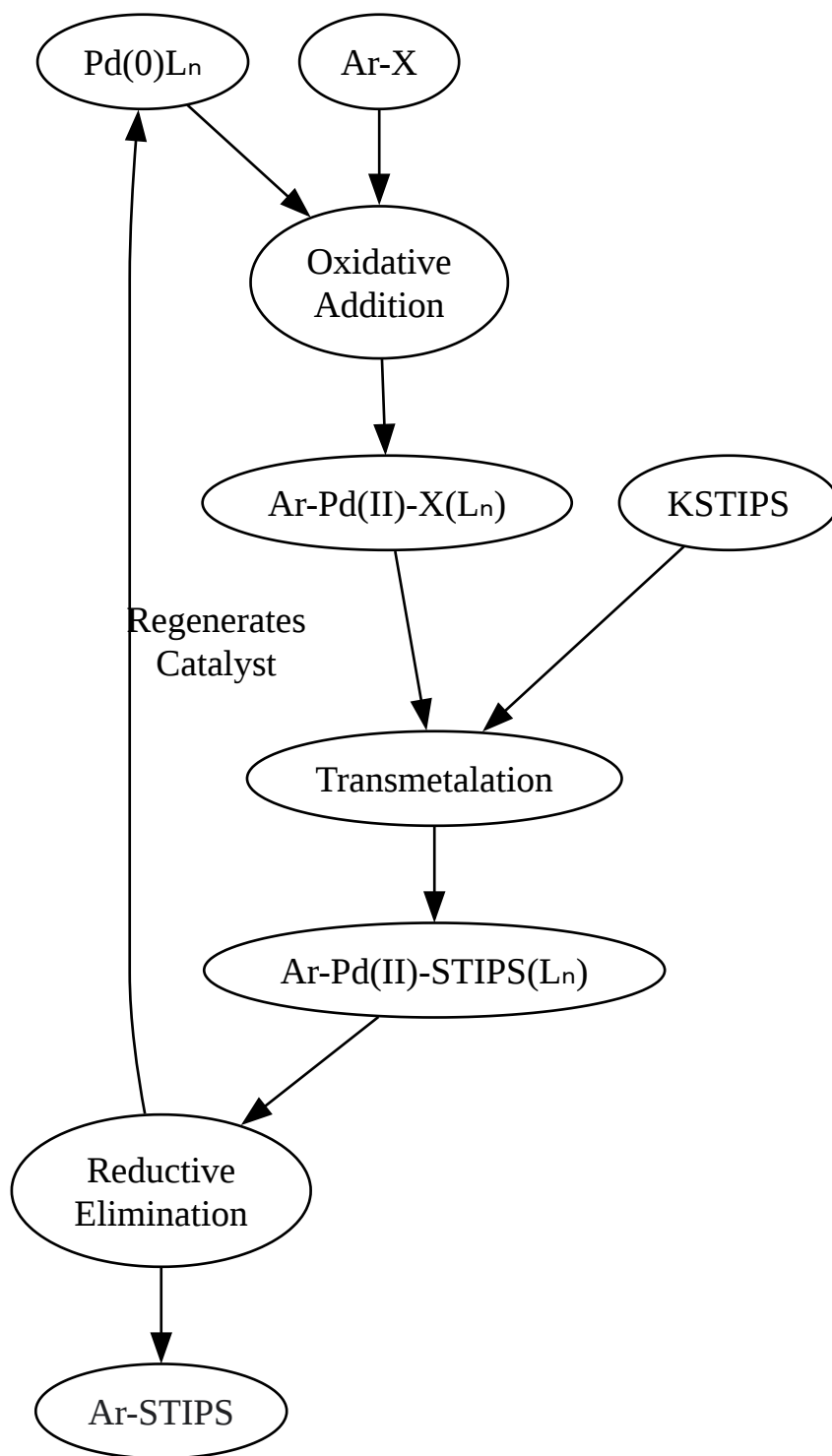
Materials:

- Aryl halide (e.g., iodobenzene)
- **Triisopropylsilanethiol** (TIPS-SH)
- Potassium hydride (KH) or other suitable base
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Anhydrous solvent (e.g., THF or dioxane)
- Standard glassware for inert atmosphere reactions

Procedure:

- **Preparation of KSTIPS:** In a flame-dried flask under an inert atmosphere, suspend potassium hydride in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of **Triisopropylsilanethiol** (1.0 eq) in anhydrous THF. Stir the mixture at room temperature for 1 hour to ensure complete formation of the potassium salt.
- **Cross-Coupling Reaction:** In a separate flame-dried flask, dissolve the aryl halide (1.0 eq) and the palladium catalyst (0.05 eq) in anhydrous THF.
- To this solution, add the freshly prepared solution of KSTIPS.
- Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter and concentrate the solution under reduced pressure.

- Purify the resulting silyl sulfide by flash column chromatography.



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Catalytic cycle for Pd-catalyzed cross-coupling.

Use in Peptide Synthesis

While Triisopropylsilane (TIS) is a well-known scavenger in solid-phase peptide synthesis (SPPS) for protecting groups, **Triisopropylsilanethiol** can also play a role in cleavage cocktails, particularly when dealing with sensitive residues. The thiol group can act as a scavenger for reactive species generated during the acidic cleavage from the resin.

This protocol provides a general procedure for the cleavage of a peptide from a solid support using a cocktail that can include **Triisopropylsilanethiol**.

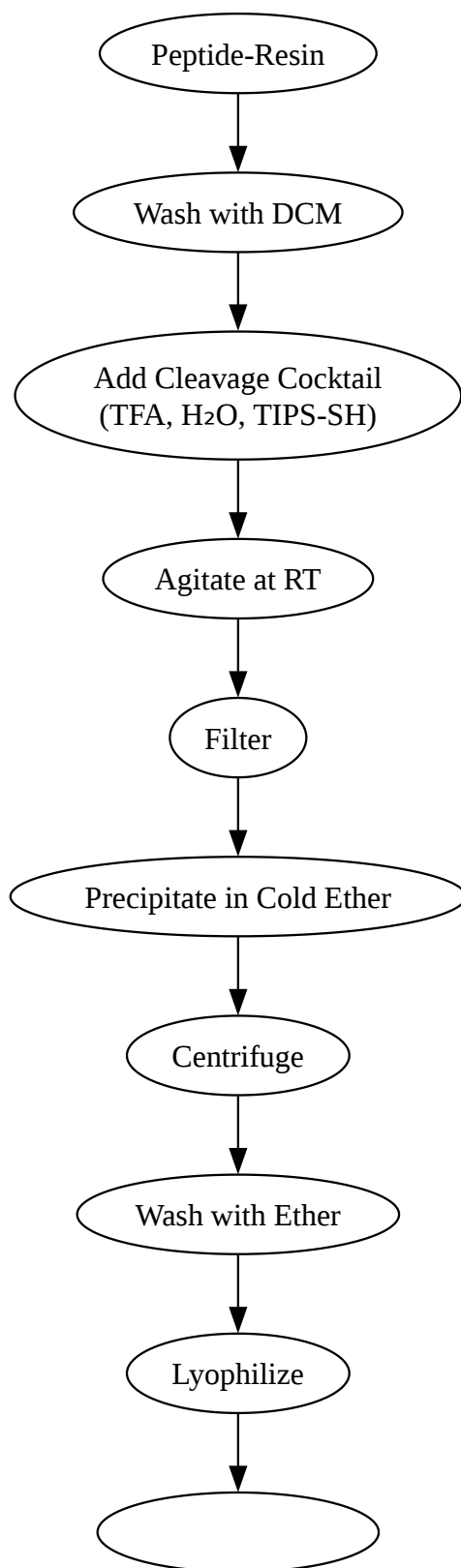
Materials:

- Peptide-bound resin
- Trifluoroacetic acid (TFA)
- **Triisopropylsilanethiol** (TIPS-SH)
- Water
- Scavengers as needed (e.g., 1,2-ethanedithiol for cysteine-containing peptides)
- Cold diethyl ether
- Centrifuge and lyophilizer

Procedure:

- Wash the peptide-bound resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
- Prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIPS-SH. For peptides with sensitive residues, other scavengers may be added.
- Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
- Gently agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate.

- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide under a stream of nitrogen and then lyophilize to obtain a fluffy white powder.



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General workflow for solid-phase peptide cleavage.

Safety Information

Triisopropylsilanethiol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard	Description
Hazard Codes	Xi (Irritant)
Risk Statements	R36/37/38: Irritating to eyes, respiratory system and skin.
Safety Statements	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing.
Personal Protective Equipment	Safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated fume hood.

Conclusion

Triisopropylsilanethiol is a valuable and versatile reagent in organic synthesis. Its utility as a nucleophilic thiolating agent, a polarity-reversal catalyst in radical reactions, and a component in palladium-catalyzed cross-coupling reactions makes it an important tool for the synthesis of a wide range of organic molecules. The detailed protocols provided in this guide are intended to facilitate its effective and safe use in the research and development endeavors of chemists and drug discovery professionals.

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